(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide
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Description
Scientific Research Applications
Anticancer Potential
A study by Rahmouni et al. (2016) on a series of pyrazolopyrimidines derivatives, including compounds similar to the specified chemical, highlighted their potential as anticancer agents. These compounds were evaluated for their cytotoxic effects against HCT-116 and MCF-7 cancer cell lines. The structure-activity relationship analysis suggested that certain structural features of these compounds are crucial for their anticancer activities (Rahmouni et al., 2016).
Antimicrobial and Anti-5-lipoxygenase Agents
The same study also explored the anti-5-lipoxygenase inhibition activity, which is significant for treating inflammatory diseases. The pyrazolopyrimidines derivatives demonstrated notable inhibition against the 5-lipoxygenase enzyme, suggesting their potential in developing new anti-inflammatory drugs (Rahmouni et al., 2016).
Antimicrobial Activity
Another investigation by Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to create potent antibacterial agents. The study reported that several of these compounds exhibited high antibacterial activities, indicating the potential of pyrazolopyrimidines derivatives for antimicrobial drug development (Azab et al., 2013).
Antioxidant and Radical Scavenging Activities
Şener et al. (2017) focused on the synthesis of new diazo dyes derived from pyrazolo[1,5-a]pyrimidine and investigated their solvatochromic properties, antimicrobial, and radical scavenging activities. The compounds showed significant activity against both Gram-positive and Gram-negative bacteria and fungi, as well as excellent antioxidant activities. This suggests the versatility of pyrazolopyrimidine derivatives in various therapeutic areas including as potential antioxidants (Şener et al., 2017).
Design and Synthesis for Specific Targets
The research extends into designing compounds for specific biological targets. For instance, Jeankumar et al. (2013) designed thiazole-aminopiperidine hybrid analogues targeting Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential of pyrazolopyrimidines derivatives in addressing tuberculosis through inhibiting specific bacterial enzymes (Jeankumar et al., 2013).
Properties
IUPAC Name |
(Z)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-18-6-5-9-20(14-18)16-28-17-26-23-21(24(28)31)15-27-29(23)13-12-25-22(30)11-10-19-7-3-2-4-8-19/h2-11,14-15,17H,12-13,16H2,1H3,(H,25,30)/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLGDQTWZXWHEE-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)/C=C\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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